molecular formula C29H25NO4 B1302877 (S)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-4-(naphthalen-1-yl)butanoic acid CAS No. 270063-38-2

(S)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-4-(naphthalen-1-yl)butanoic acid

Cat. No.: B1302877
CAS No.: 270063-38-2
M. Wt: 451.5 g/mol
InChI Key: QKDVUQGMQTZWKV-NRFANRHFSA-N
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Description

“(S)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-4-(naphthalen-1-yl)butanoic acid” is a chemical compound with the molecular formula C29H25NO4 . It is also known by other names such as Fmoc-(S)-3-Amino-4-(1-naphthyl)-butyric acid, (3S)-3-(9H-fluoren-9-ylmethoxycarbonylamino)-4-naphthalen-1-ylbutanoic acid, and Fmoc-(1-naphthyl)-L-beta-homoalanine .


Molecular Structure Analysis

The molecular weight of this compound is 451.5 g/mol . The IUPAC name for this compound is (3S)-3-(9H-fluoren-9-ylmethoxycarbonylamino)-4-naphthalen-1-ylbutanoic acid . The InChI representation of this compound is InChI=1S/C29H25NO4/c31-28(32)17-21(16-20-10-7-9-19-8-1-2-11-22(19)20)30-29(33)34-18-27-25-14-5-3-12-23(25)24-13-4-6-15-26(24)27/h1-15,21,27H,16-18H2,(H,30,33)(H,31,32)/t21-/m0/s1 .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound include a molecular weight of 451.5 g/mol . The compound has a XLogP3-AA value of 5.8, indicating its lipophilicity . It has 2 hydrogen bond donors .

Scientific Research Applications

Synthesis and Chemo-Selective Properties

The compound has been explored for its synthesis and chemo-selective properties, notably in the formation of substituted 9-aryl-9H-fluorenes. The orientation of the intramolecular aromatic substitution reaction is influenced by substituents on the aryl rings, contributing to the selective formation of compounds like benzo[a]fluorenes. Additionally, the compound exhibits chiral properties and diastereoisomers due to restricted rotation around a C–C bond, with kinetic and thermodynamic parameters obtained from Eyring plot analysis (Teng et al., 2013).

Radioligand Development for PET Imaging

This compound has been used in the synthesis of carbon-11-labeled aminoalkylindole derivatives. These derivatives have potential applications as cannabinoid receptor radioligands for PET imaging, particularly in the context of alcohol abuse. The synthesized compounds were obtained with high radiochemical yields and specific activity, demonstrating their suitability for imaging purposes (Gao et al., 2014).

Development of Selective Estrogen Receptor Modulators

The compound has played a role in the synthesis of carbon-14-labeled isotopomers of selective estrogen receptor modulators (SERMs), illustrating its relevance in drug development and molecular biology studies. This involves complex synthesis pathways, including palladium-catalyzed alpha-keto arylation and Ullmann reaction processes (Kuo et al., 2007).

Fluorescent Probe Development for Alzheimer’s Disease

The compound contributes to the creation of novel fluorescent probes for β-amyloids, important in diagnosing Alzheimer’s disease. The synthesized probes exhibit high binding affinities toward Aβ(1–40) aggregates, highlighting their potential in molecular diagnostics (Fa et al., 2015).

Fluorescence Derivatization of Amino Acids

This compound has been utilized in fluorescence derivatization of amino acids, revealing its potential in biochemical assays and studies. The derivatized amino acid compounds exhibit strong fluorescence, indicating their applicability in biological assays and research (Frade et al., 2007).

Mechanism of Action

Target of Action

It’s known that this compound is used in proteomics research , suggesting that it may interact with proteins or peptides in the body.

Mode of Action

Given its use in proteomics research , it’s plausible that it interacts with proteins or peptides, possibly influencing their structure or function.

Biochemical Pathways

As a compound used in proteomics research , it may be involved in protein synthesis or modification pathways.

Result of Action

Given its use in proteomics research

Action Environment

It’s known that the compound is stored at 2-8°c , suggesting that temperature may play a role in its stability.

Properties

IUPAC Name

(3S)-3-(9H-fluoren-9-ylmethoxycarbonylamino)-4-naphthalen-1-ylbutanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H25NO4/c31-28(32)17-21(16-20-10-7-9-19-8-1-2-11-22(19)20)30-29(33)34-18-27-25-14-5-3-12-23(25)24-13-4-6-15-26(24)27/h1-15,21,27H,16-18H2,(H,30,33)(H,31,32)/t21-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QKDVUQGMQTZWKV-NRFANRHFSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=CC=C2CC(CC(=O)O)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C2C(=C1)C=CC=C2C[C@@H](CC(=O)O)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H25NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

451.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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